(4R)-4-(trichloromethyl)oxetan-2-one
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Overview
Description
®-4-(Trichloromethyl)-2-oxetanone is a chiral compound characterized by the presence of a trichloromethyl group and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(Trichloromethyl)-2-oxetanone typically involves the reaction of trichloromethyl ketones with epoxides under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxetane ring. Common reagents used in this synthesis include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) as bases .
Industrial Production Methods: Industrial production of ®-4-(Trichloromethyl)-2-oxetanone may involve continuous flow processes to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired enantiomer in large quantities .
Chemical Reactions Analysis
Types of Reactions: ®-4-(Trichloromethyl)-2-oxetanone undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or esters.
Reduction: Reduction of the trichloromethyl group can yield dichloromethyl or methyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different substituted oxetanes
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions
Major Products: The major products formed from these reactions include carboxylic acids, esters, dichloromethyl derivatives, and various substituted oxetanes .
Scientific Research Applications
®-4-(Trichloromethyl)-2-oxetanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ®-4-(Trichloromethyl)-2-oxetanone involves its interaction with specific molecular targets and pathways. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
- ®-4-(Dichloromethyl)-2-oxetanone
- ®-4-(Methyl)-2-oxetanone
- ®-4-(Chloromethyl)-2-oxetanone
Comparison: ®-4-(Trichloromethyl)-2-oxetanone is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and properties compared to its analogs. The trichloromethyl group enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the presence of three chlorine atoms increases the compound’s potential for metabolic activation and subsequent biological activity .
Properties
CAS No. |
16493-62-2 |
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Molecular Formula |
C4H3Cl3O2 |
Molecular Weight |
189.42 g/mol |
IUPAC Name |
(4R)-4-(trichloromethyl)oxetan-2-one |
InChI |
InChI=1S/C4H3Cl3O2/c5-4(6,7)2-1-3(8)9-2/h2H,1H2/t2-/m1/s1 |
InChI Key |
CPNBMBBRKINRNE-UWTATZPHSA-N |
SMILES |
C1C(OC1=O)C(Cl)(Cl)Cl |
Isomeric SMILES |
C1[C@@H](OC1=O)C(Cl)(Cl)Cl |
Canonical SMILES |
C1C(OC1=O)C(Cl)(Cl)Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
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